N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of an appropriate diamine with a carbonyl compound, followed by cyclization.
Final Coupling: The final step involves coupling the pyrazole-thiophene intermediate with the imidazolidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide: Lacks the thiophene ring, which may affect its electronic properties and reactivity.
N-(2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide: Lacks the pyrazole ring, which may influence its binding interactions and stability.
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine: Lacks the carboxamide group, which may alter its solubility and reactivity.
Uniqueness
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is unique due to the presence of all three rings (pyrazole, thiophene, and imidazolidine) and the carboxamide group. This combination of functional groups provides a distinct set of electronic, steric, and chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-oxo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c19-12-14-4-6-17(12)13(20)15-8-11(10-2-7-21-9-10)18-5-1-3-16-18/h1-3,5,7,9,11H,4,6,8H2,(H,14,19)(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPUSXCBMMAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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